What is Tetracosanoic acid tryptamide?
What is Tetracosanoic acid tryptamide?
An In-Depth Technical Guide to Tetracosanoic Acid Tryptamide (N-Lignoceroyl-Tryptamine)
Abstract
Tetracosanoic acid tryptamide, also known as N-lignoceroyl-tryptamine, is a fascinating lipoamino acid molecule situated at the intersection of fatty acid metabolism and neuroactive amine chemistry. Structurally, it is an amide formed from the very-long-chain saturated fatty acid, tetracosanoic acid (lignoceric acid), and the biogenic amine, tryptamine. While its most well-documented role is as a specific chemical marker for determining the quality of cocoa products, its identity as an N-acyl tryptamine (NAT) places it within an emerging class of endocannabinoid-like lipid mediators with significant, yet largely unexplored, biological potential. This guide provides a comprehensive technical overview of its physicochemical properties, natural occurrence, synthesis, and analytical characterization, aimed at researchers, scientists, and professionals in drug development. It explores the molecule's established industrial applications and delves into its potential pharmacological significance, providing a framework for future research and development.
Introduction: A Hybrid Molecule of Interest
N-acyl tryptamines (NATs) represent a class of lipid signaling molecules whose biological roles are an active area of investigation. These molecules are structurally analogous to the well-known N-acylethanolamines (NAEs), which include the endocannabinoid anandamide. The core structure of Tetracosanoic acid tryptamide is a conjugate of two biologically significant precursors:
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Tetracosanoic Acid (Lignoceric Acid): A C24:0 very-long-chain saturated fatty acid (VLCFA) that is a natural constituent of most fats in small amounts.[1][2] It is a key component in the biosynthesis of myelin and is implicated in certain genetic metabolic disorders like adrenoleukodystrophy, making its metabolism a critical area of study.[3]
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Tryptamine: An indolamine metabolite of the essential amino acid tryptophan.[4] Tryptamine and its derivatives are known for their neuroactive properties, serving as the backbone for neurotransmitters like serotonin and melatonin, as well as a range of psychedelic compounds that act on serotonin receptors.[4][5]
The covalent linkage of these two moieties creates a highly lipophilic molecule with the potential for unique interactions at the interface of lipid and amine signaling pathways. This guide synthesizes the current knowledge on Tetracosanoic acid tryptamide, providing the technical foundation required to explore its full potential.
Physicochemical Properties
The distinct properties of Tetracosanoic acid tryptamide are derived directly from its long alkyl chain and its indole headgroup. These features dictate its solubility, melting point, and analytical behavior.
| Property | Value | Source(s) |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]tetracosanamide | PubChem |
| Synonyms | N-lignoceroyl-tryptamine, Lignoceric acid tryptamide | [6][7] |
| CAS Number | 152766-94-4 | [8][9] |
| Molecular Formula | C₃₄H₅₈N₂O | [8] |
| Molecular Weight | 510.84 g/mol | [8] |
| Melting Point | 118-122 °C | [8] |
| Appearance | White to off-white waxy solid or powder | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and ethyl acetate. | [1][10] |
Natural Occurrence and Industrial Significance
While potentially widespread in trace amounts, Tetracosanoic acid tryptamide has been definitively identified in specific natural sources, leading to a significant industrial application.
Botanical Sources
The compound has been isolated from the ethyl acetate extract of the seeds of the sugar apple, Annona atemoya, alongside a series of other N-fatty acyl tryptamines.[6] This discovery highlights its role as a natural product within the plant kingdom.
Biomarker in Cocoa Product Quality Control
The most prominent application of Tetracosanoic acid tryptamide is in the food industry as a quality control marker for cocoa products.[7]
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Causality: The concentration of certain fatty acid tryptamides, particularly behenic acid tryptamide (BAT) and lignoceric acid tryptamide (LAT), is significantly higher in the shells of cocoa beans compared to the valuable nibs (cotyledons).[7] The average concentration ratio between shells and nibs can be as high as 16:1.[7]
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Application: During cocoa processing, the amount of shell that is inadvertently included with the nibs can impact the quality and flavor of the final product, such as chocolate and cocoa butter. By quantifying the concentration of Tetracosanoic acid tryptamide in the final fat extract, manufacturers can accurately determine the percentage of shell contamination. This allows for precise quality assessment and can reveal the production method of cocoa butter, as expeller-pressed butter typically contains higher levels of these markers than traditionally pressed butter.[7]
Potential Biological Activity and Therapeutic Interest
Direct pharmacological studies on Tetracosanoic acid tryptamide are limited. However, based on its chemical class (N-acyl tryptamine) and structural components, we can postulate several avenues for its biological activity. As a member of an endocannabinoid-like family of lipid mediators, it may interact with various components of cellular signaling.[10]
The molecule's high lipophilicity suggests it would readily associate with cellular membranes, positioning its tryptamine headgroup to interact with membrane-bound receptors or its acyl chain to modulate the lipid bilayer.
Potential research avenues include:
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Serotonergic System Modulation: The tryptamine moiety is a well-established pharmacophore for serotonin (5-HT) receptors.[11] It is plausible that N-acylation with a long fatty acid could alter receptor subtype selectivity or confer unique signaling properties (e.g., biased agonism).
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Endocannabinoid System Interaction: While not a direct structural analog of anandamide, other N-acyl amides are known to interact with the endocannabinoid system, for instance, by inhibiting the Fatty Acid Amide Hydrolase (FAAH) enzyme, which would increase the levels of other endocannabinoids.
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Metabolic Regulation: The very-long-chain fatty acid component could direct the molecule towards pathways involved in lipid metabolism, potentially interacting with peroxisomal or mitochondrial processes.[3]
Synthesis and Derivatization
The synthesis of Tetracosanoic acid tryptamide is a straightforward amide coupling reaction between tetracosanoic acid and tryptamine. While older methods required harsh conditions or toxic reagents, modern sustainable protocols offer high efficiency and operational simplicity.[10]
Protocol: T3P-Assisted Synthesis of Tetracosanoic Acid Tryptamide
This protocol is adapted from a sustainable methodology for synthesizing N-acyl tryptamines.[10] It avoids hazardous chlorinating agents and operates at room temperature.
Materials:
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Tryptamine (1.2 eq)
-
Tetracosanoic Acid (1.0 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Propylphosphonic anhydride (T3P), 50 wt% solution in Ethyl Acetate (EtOAc) (1.5 eq)
-
Ethyl Acetate (EtOAc), anhydrous
-
Deionized Water (H₂O)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
8 mL reaction vial with stir bar
Procedure:
-
Reaction Setup: To an 8 mL vial containing a magnetic stir bar, add tetracosanoic acid (1.0 eq, e.g., 0.1 mmol, 36.9 mg) and tryptamine (1.2 eq, e.g., 0.12 mmol, 19.2 mg).
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Solvent and Reagent Addition: Add anhydrous ethyl acetate (e.g., 60 µL), followed by triethylamine (2.0 eq, e.g., 0.2 mmol, 27.9 µL). Finally, add the T3P solution (1.5 eq, e.g., 0.15 mmol, 95.2 µL).
-
Reaction: Seal the vial and stir the resulting mixture at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Upon completion, quench the reaction by adding deionized water (2 mL) and ethyl acetate (2 mL) to the vial.
-
Workup - Extraction: Vigorously mix the biphasic solution and transfer it to a separatory funnel. Separate the layers. Extract the aqueous phase twice more with ethyl acetate (2 x 2 mL).
-
Workup - Drying and Concentration: Combine all organic phases and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Tetracosanoic acid tryptamide.
Analytical Methodologies
The analysis of Tetracosanoic acid tryptamide relies on standard chromatographic techniques, with the choice of method often depending on the sample matrix and the required sensitivity.
Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This is the preferred method for quantification in industrial settings due to its specificity and sensitivity for the tryptamine moiety.[7]
Protocol Outline:
-
Sample Preparation: Perform a lipid extraction from the sample matrix (e.g., cocoa butter) using a suitable solvent system like hexane or a Folch extraction (chloroform/methanol). The extracted lipid is then dissolved in the mobile phase solvent for injection.
-
Instrumentation:
-
HPLC System: Standard HPLC system with a pump, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[12]
-
Detector: A fluorescence detector (FLD) set to excitation and emission wavelengths appropriate for the indole ring of tryptamine (e.g., Ex: ~280 nm, Em: ~350 nm).
-
-
Chromatographic Conditions: An isocratic or gradient elution with a mobile phase consisting of acetonitrile and water is common.
-
Data Analysis: Quantification is achieved by creating a calibration curve using a certified analytical standard of Tetracosanoic acid tryptamide. The peak area of the analyte in the sample is compared to this curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the structural confirmation and quantification of fatty acid derivatives.[13][14] However, due to the high molecular weight and polarity of the amide group, derivatization is often necessary to improve volatility and prevent thermal degradation in the GC inlet.
Protocol Outline:
-
Sample Preparation: As with HPLC, a lipid extraction is the first step.
-
Derivatization: The extracted sample is derivatized to protect the active hydrogen on the amide nitrogen and increase volatility. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
-
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A high-temperature, non-polar capillary column (e.g., DB-5ms) is suitable.[15]
-
-
GC Conditions: A temperature program is used, starting at a lower temperature and ramping up to a high final temperature (e.g., >300°C) to ensure elution of the high-molecular-weight derivative.
-
MS Conditions: The mass spectrometer can be operated in full scan mode for identification or in Single Ion Monitoring (SIM) mode for enhanced sensitivity during quantification.[12]
-
Data Analysis: Identification is confirmed by matching the retention time and mass spectrum to a derivatized standard. Quantification is performed using a calibration curve, often with an internal standard.
Future Directions and Research Applications
Tetracosanoic acid tryptamide represents a template molecule for exploring the largely uncharted territory of very-long-chain N-acyl amides. Future research efforts should be directed toward:
-
Pharmacological Screening: A systematic screening of the compound against a broad panel of receptors, including serotonin, cannabinoid, and orphan G-protein coupled receptors, is essential to deorphanize its biological function.
-
Enzyme Interaction Studies: Investigating its potential to inhibit or serve as a substrate for key enzymes in lipid signaling, such as FAAH, MAGL, or various cyclooxygenases, could reveal novel regulatory roles.
-
Cell-Based Assays: Utilizing cell models of metabolic diseases, particularly those related to peroxisomal disorders or demyelination, could uncover effects on lipid metabolism and cellular homeostasis.[3]
-
Drug Development: The unique structure could serve as a scaffold for developing new therapeutic agents.[16] For instance, modifying the acyl chain length or the tryptamine ring could fine-tune its activity and pharmacokinetic properties for applications in neuroscience or metabolic disease.[17][18]
References
- Chemsrc. (2025, August 21). tetracosanoic acid tryptamide | CAS#:152766-94-4.
- PubChem. n-Lignoceroyl-4,5-dihydroxytryptamine | C34H58N2O3 | CID 86041306.
- ChemicalBook. (2023, May 4). TETRACOSANOIC ACID TRYPTAMIDE | 152766-94-4.
- PubMed. (2005, March 15). Tryptamine-derived amides and alkaloids from the seeds of Annona atemoya.
- CymitQuimica. CAS 557-59-5: Tetracosanoic acid.
- ResearchGate. Fatty acid tryptamides as shell indicators for cocoa products and as quality parameters for cocoa butter.
- PMC. (2024, October 10). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators.
- ECHEMI. 557-59-5, Tetracosanoic acid Formula.
- Analytical Methods. (2013, June 28). Analytical Methods.
- Benchchem. A Comparative Guide to the Analytical Validation for Hexacosyl Tetracosanoate Quantification.
- Benchchem. A Comprehensive Guide to the Synthesis and Purification of High-Purity Tetracosane.
- MedchemExpress.com. Lignoceric acid (Tetracosanoic acid) | Fatty Acid.
- PMC. Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume I.
- Wikipedia. Tryptamine.
- PMC. (2025, March 19). The structural diversity of psychedelic drug actions revealed.
- PMC. New Compounds with Enhanced Biological Activity Through the Strategic Introduction of Silylated Groups into Hydroxystearic Acids.
- IntechOpen. (2018, November 5). Analytical Tools for Lipid Assessment in Biological Assays.
- Overview of analytical procedures for fatty and resin acids in the papermaking process. (2012, June 27).
- PubMed. 5-(Nonyloxy)tryptamine: a novel high-affinity 5-HT1D beta serotonin receptor agonist.
- PubMed. (2025, August 15). Design and discovery of novel cyclic peptides as TSP1-CD36 interaction inhibitors for intestinal fibrosis treatment.
Sources
- 1. CAS 557-59-5: Tetracosanoic acid | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tryptamine - Wikipedia [en.wikipedia.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Tryptamine-derived amides and alkaloids from the seeds of Annona atemoya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tetracosanoic acid tryptamide | CAS#:152766-94-4 | Chemsrc [chemsrc.com]
- 9. TETRACOSANOIC ACID TRYPTAMIDE | 152766-94-4 [chemicalbook.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analytical Tools for Lipid Assessment in Biological Assays | IntechOpen [intechopen.com]
- 14. Overview of analytical procedures for fatty and resin acids in the papermaking process :: BioResources [bioresources.cnr.ncsu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Design and discovery of novel cyclic peptides as TSP1-CD36 interaction inhibitors for intestinal fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
